molecular formula C6HBr2F2NO2 B1530042 1,2-Dibromo-3,5-difluoro-4-nitrobenzene CAS No. 1803715-37-8

1,2-Dibromo-3,5-difluoro-4-nitrobenzene

Cat. No.: B1530042
CAS No.: 1803715-37-8
M. Wt: 316.88 g/mol
InChI Key: SOYUTSGUKNIBEV-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,5-difluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C6HBr2F2NO2 and its molecular weight is 316.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1,2-Dibromo-3,5-difluoro-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, it can act as an inhibitor of cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. The interaction between this compound and these enzymes involves the binding of the compound to the active site, thereby preventing the enzyme from catalyzing its normal substrate .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). The increased ROS levels can lead to cellular damage, affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to upregulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, rendering it inactive. Additionally, this compound can interact with DNA, causing mutations and affecting gene expression. These interactions are mediated by the nitro group, which can form adducts with nucleophilic sites on DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat. In vitro studies have shown that the cellular effects of this compound, such as oxidative stress and enzyme inhibition, can persist for several hours after exposure. Long-term studies in vivo have indicated that chronic exposure to this compound can lead to cumulative cellular damage and altered metabolic functions .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound may induce mild oxidative stress and enzyme inhibition without causing significant toxicity. At higher doses, this compound can cause severe oxidative damage, leading to cell death and tissue injury. Toxicological studies have identified a threshold dose above which the adverse effects become pronounced, highlighting the importance of dose-dependent toxicity assessment .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic processes can affect the overall metabolic flux and alter the levels of key metabolites, such as glutathione, which plays a critical role in cellular antioxidant defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. Studies have shown that this compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of the nitro group may facilitate the targeting of this compound to the nucleus, where it can interact with DNA and affect gene expression .

Properties

IUPAC Name

1,2-dibromo-3,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)6(11(12)13)5(10)4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYUTSGUKNIBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.